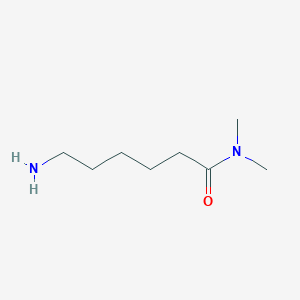

6-amino-N,N-dimethylhexanamide

Description

Significance of Amide Derivatives in Organic Chemistry

Amide derivatives are organic compounds defined by a nitrogen atom linked to an acyl group. wisdomlib.org Their importance in organic chemistry is paramount, largely due to the stability of the amide bond. This stability arises from the delocalization of the nitrogen's lone pair of electrons with the carbonyl group's pi-system. wisdomlib.org Amides are fundamental components of many biologically significant molecules, including proteins where amino acids are linked by peptide bonds, a type of amide linkage. solubilityofthings.com

In synthetic organic chemistry, amides are versatile intermediates. They can be prepared through various methods, including the reaction of carboxylic acids or their derivatives (like acyl chlorides) with amines. pulsus.comlibretexts.org Furthermore, amides can undergo a range of chemical transformations, such as reduction to form amines, which are crucial reactions in the synthesis of pharmaceuticals and other fine chemicals. solubilityofthings.comnumberanalytics.com The widespread presence of the amide group in pharmaceuticals, natural products, and industrial materials like polymers and detergents underscores their significance. pulsus.com

Overview of Amino-Substituted Aliphatic Amides

Amino-substituted aliphatic amides are a specific subclass of amides characterized by an aliphatic carbon chain (a non-aromatic chain of carbons) that contains at least one amino group (-NH2 or its substituted forms). These compounds are bifunctional, possessing both an amide and an amine group, which can influence their chemical and physical properties.

The presence of the amino group can impart basicity to the molecule and provides a site for further chemical modification. Research into amino-substituted aliphatic amides has explored their potential in various applications, including as building blocks for polymers and in the synthesis of biologically active molecules. ontosight.ai For example, 6-aminohexanamide (B1206404) is a monomer used in the production of polyamides. ontosight.ai The study of these compounds often involves investigating how the interplay between the amide and amino functionalities affects their reactivity and potential applications. acs.orgacs.org

Academic Research Landscape of 6-Amino-N,N-dimethylhexanamide

The academic research landscape for this compound, while not as extensive as for some other amides, points to its role as a specific chemical entity in synthetic and medicinal chemistry. The compound is identified by its unique CAS number, 1857-17-6. biosynth.com

Synthesis and Characterization: Research involving this compound would typically focus on its synthesis, purification, and characterization. Synthetic routes could involve the reaction of 6-aminocaproic acid derivatives with dimethylamine (B145610). Characterization would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm its structure and purity. bldpharm.com

Potential Applications in Research: While specific, widely documented applications are limited, compounds with similar structures are often investigated for their biological activities. For instance, other hexanamide (B146200) derivatives have been explored for potential antimicrobial and anticancer properties. ontosight.ai Therefore, it is plausible that this compound could be synthesized as part of a library of compounds to be screened for biological activity. Its structure, featuring a terminal primary amine and a tertiary amide, makes it an interesting candidate for creating more complex molecules or for studying structure-activity relationships.

Data on this compound:

| Property | Value |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol |

| CAS Number | 1857-17-6 |

| SMILES | CN(C)C(=O)CCCCCN |

| InChI | InChI=1S/C8H18N2O/c1-10(2)8(11)6-4-3-5-7-9/h3-7,9H2,1-2H3 |

| InChIKey | JYYXVDYYEXMEJU-UHFFFAOYSA-N |

Table 1: Physicochemical properties of this compound. uni.lubldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

6-amino-N,N-dimethylhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(2)8(11)6-4-3-5-7-9/h3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYXVDYYEXMEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Amino N,n Dimethylhexanamide

Synthetic Routes from Hexanoic Acid Derivatives

The synthesis of 6-amino-N,N-dimethylhexanamide can be effectively achieved by starting with derivatives of 6-aminohexanoic acid. These methods focus on constructing the N,N-dimethylamide functional group from the carboxylic acid moiety.

Acylation Reactions

Direct acylation is a fundamental approach to forming the amide. This process typically involves the reaction of a 6-aminohexanoic acid derivative, where the amino group is often protected to prevent side reactions, with dimethylamine (B145610). A common industrial method for producing simple N,N-dimethylamides involves a high-temperature, catalyzed acylation reaction. For instance, the synthesis of N,N-dimethylhexanamide (the non-aminated analog) can be achieved by reacting hexanoic acid with dimethylamine at elevated temperatures. google.com

This reaction often proceeds via an initial salt formation, which then undergoes intramolecular dehydration to yield the final amide. In one patented method, crude fatty acids containing hexanoic acid are reacted with dimethylamine under pressure at temperatures ranging from 120°C to 190°C, using a catalyst such as molybdenum trioxide. google.com This catalyst was found to be superior to others like sodium methoxide (B1231860) or silica (B1680970) gel, allowing for lower reaction temperatures and shorter reaction times, ultimately leading to a conversion rate of over 99%. google.com A similar strategy could be applied to a protected form of 6-aminohexanoic acid, such as N-Boc-6-aminohexanoic acid, to produce the protected version of the target compound, followed by a deprotection step.

Salt Formation Preceding Amide Synthesis

A distinct two-step, one-pot process involves the initial formation of an ammonium (B1175870) carboxylate salt, which is then heated to induce dehydration, forming the amide bond. In the synthesis of related N,N-dimethylamides, dimethylamine is introduced to a solution of a carboxylic acid (like hexanoic acid) to form the corresponding dimethylammonium salt. google.com

Reaction Scheme:

Salt Formation: CH₃(CH₂)₄COOH + HN(CH₃)₂ → CH₃(CH₂)₄COO⁻H₂N⁺(CH₃)₂

Dehydration (Acylation): CH₃(CH₂)₄COO⁻H₂N⁺(CH₃)₂ → CH₃(CH₂)₄CON(CH₃)₂ + H₂O

This sequence is driven to completion by removing the water formed during the reaction. google.com For the synthesis of this compound, the process would start with 6-aminohexanoic acid, where the primary amine would also be protonated by the acid. Subsequent heating would need to selectively form the amide at the carboxylic acid end while leaving the primary amino group intact, which can be challenging without the use of protecting groups.

Conversions from Hydroxy-substituted Precursors

An alternative synthetic route begins with a hydroxy-substituted precursor, such as 6-hydroxy-N,N-dimethylhexanamide. The synthesis of this precursor would first involve the amidation of 6-hydroxyhexanoic acid with dimethylamine. Following the formation of the hydroxy amide, the terminal hydroxyl group must be converted into a primary amine.

This transformation is a standard multi-step process in organic synthesis:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a better leaving group, typically by forming a mesylate or tosylate ester.

Nucleophilic Substitution: The activated intermediate is then reacted with a nitrogen nucleophile, such as sodium azide (B81097), to introduce the azide group (N₃).

Reduction: Finally, the azide is reduced to a primary amine (–NH₂) using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

While literature specifically detailing this conversion for 6-hydroxy-N,N-dimethylhexanamide is scarce, studies on related molecules such as 2-hydroxy-N,N-dimethylhexanamide confirm the stability and synthesis of hydroxy amide structures, which could serve as viable intermediates. nih.gov

Amide Bond Formation Strategies Involving Amines

These strategies focus on the final step of coupling the amine (dimethylamine) with the carboxylic acid (6-aminohexanoic acid) or its activated derivative.

Aminolysis Approaches

Aminolysis involves the reaction of an amine with an ester or another carboxylic acid derivative. To synthesize this compound, one would start with an ester of 6-aminohexanoic acid, for example, methyl 6-aminohexanoate. This ester would then be treated with dimethylamine. The reaction involves the nucleophilic attack of dimethylamine on the ester's carbonyl carbon, leading to the displacement of the alkoxy group (e.g., methoxide) and the formation of the N,N-dimethylamide.

This method is widely used for degrading polyesters like poly-3-hydroxybutyrate (PHB) into functionalized oligomers by reacting them with various amines. mdpi.com The rate and success of the reaction can be influenced by the solvent and the nature of the amine. mdpi.com For the target synthesis, the primary amino group of the hexanoate (B1226103) ester would likely need to be protected to prevent it from competing in the aminolysis reaction.

Utilisation of Coupling Reagents

The most common and versatile laboratory-scale method for forming amide bonds is the use of coupling reagents. nih.govresearchgate.net These reagents activate the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine. This approach is ideal for sensitive substrates, including amino acids, as it often proceeds under mild conditions. nih.gov

The general procedure involves dissolving the N-protected 6-aminohexanoic acid and dimethylamine (or its hydrochloride salt with a base) in a suitable solvent, followed by the addition of the coupling agent and other additives. nih.govscispace.com A variety of coupling systems have been developed, each with specific advantages.

Table 1: Common Coupling Reagent Systems for Amide Synthesis

| Coupling Reagent | Additive(s) | Base | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| EDC | HOBt, DMAP | DIPEA | Acetonitrile | Effective for electron-deficient amines; provides good to excellent yields. | nih.gov |

| EDC | None | iPr₂NEt | Dichloromethane | Standard conditions for general amide synthesis. | scispace.com |

| DCC | DMAP | DIPEA | Dichloromethane | Effective but produces a urea (B33335) byproduct that can be difficult to remove. | nih.gov |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966); HOBt: Hydroxybenzotriazole; DMAP: 4-Dimethylaminopyridine; DIPEA: N,N-Diisopropylethylamine; DCC: N,N'-Dicyclohexylcarbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.

After the reaction, the protecting group on the nitrogen at the 6-position is removed to yield the final product, this compound.

Incorporation of the 6-Amino Moiety

The introduction of the 6-amino group is a critical step in the synthesis of this compound. Two primary strategies are commonly employed: the use of a protected amino acid derivative or the conversion of a precursor containing a latent amino functionality.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, particularly in the amide bond formation step. The direct amidation of a carboxylic acid with an amine is often a challenging reaction that requires activation of the carboxylic acid, typically through the use of coupling agents or catalysts.

The formation of the N,N-dimethylamide can be achieved by reacting a suitable precursor, such as protected 6-aminohexanoic acid or 6-azidohexanoic acid, with dimethylamine. This transformation is often facilitated by the use of coupling agents, which act as stoichiometric activators. Common coupling agents used in amide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) nih.gov. These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.

For instance, the coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate has been successfully carried out using a combination of DCC, HOBt, and N,N-diisopropylethylamine (DIEA) nih.gov. While this specific example involves different substrates, the underlying principle of using a carbodiimide (B86325) and an additive is directly applicable to the synthesis of this compound from a protected 6-aminohexanoic acid precursor.

Recent advancements have focused on the development of catalytic direct amidation reactions that avoid the use of stoichiometric coupling agents, which generate significant waste. Boron-based catalysts, for example, have shown promise in promoting the direct condensation of carboxylic acids and amines encyclopedia.pub.

The table below summarizes potential catalytic systems for the amidation step in the synthesis of this compound, based on analogous reactions.

| Catalyst/Coupling Agent | Amine | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| DCC | Dimethylamine | HOBt | DMF | Room Temp. | Good to Excellent | nih.gov |

| EDC | Dimethylamine | HOBt | DCM | Room Temp. | Good to Excellent | acs.org |

| Boronic Acid Derivatives | Dimethylamine | - | Toluene | Reflux | Moderate to Good | encyclopedia.pub |

Note: The yields are generalized from similar reactions and may vary for the specific synthesis of this compound.

The sustainability of the synthesis of this compound is significantly influenced by the choice of catalyst and the ability to recycle it. Traditional coupling agents like DCC and EDC are used in stoichiometric amounts and generate byproducts that can be difficult to remove, leading to a poor atom economy.

The use of biocatalysis, employing enzymes to form the amide bond, represents a highly sustainable approach. Enzymes operate under mild conditions and exhibit high selectivity, minimizing waste. While not yet reported for this specific compound, the development of "amide bond synthetases" for pharmaceutical synthesis points to the future potential of biocatalytic routes for producing specialty amides like this compound semanticscholar.org.

Industrial Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

One of the primary considerations is the choice of starting materials. 6-Aminohexanoic acid, a key precursor, is readily available as it is an intermediate in the production of Nylon-6 from caprolactam wikipedia.org. The availability and cost of this raw material are favorable for large-scale production.

The selection of reagents and solvents is also critical. On an industrial scale, the use of hazardous or expensive reagents is minimized. For the amidation step, while coupling agents are effective, their cost and the generation of byproducts are significant drawbacks. Therefore, the development of a robust and recyclable catalytic process would be highly advantageous for industrial production.

Process optimization is another key aspect. This includes optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize energy consumption. The use of flow chemistry, where reactants are continuously passed through a reactor containing an immobilized catalyst, is an increasingly popular approach in industrial synthesis. This technology can lead to improved safety, better process control, and higher throughput compared to traditional batch processes.

Purification of the final product is also a major consideration. On a large scale, chromatographic purification is often not economically viable. Therefore, developing a process that yields a product of high purity directly from the reaction or that can be purified by crystallization or distillation is crucial. The synthesis of 6-aminocaproic acid amide, a related compound, has been achieved with high purity, suggesting that similar outcomes may be possible for its N,N-dimethyl derivative google.com.

Finally, waste management and environmental impact are critical concerns in industrial synthesis. A sustainable process for this compound would minimize the generation of waste, use environmentally benign solvents, and ideally, employ a recyclable catalyst.

Mechanistic Investigations of Amide Formation and Transformation

Reaction Mechanisms in N,N-Dimethylamide Synthesis

The construction of the N,N-dimethylamide moiety in 6-amino-N,N-dimethylhexanamide typically proceeds via nucleophilic acyl substitution. The presence of the primary amino group necessitates careful consideration of reaction conditions to ensure chemoselectivity.

Nucleophilic Acyl Substitution Pathways

The synthesis of this compound would logically start from a 6-aminohexanoic acid derivative. A common and efficient method involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine (B145610). vaia.comlibretexts.org However, the presence of the free primary amino group in the starting material, 6-aminohexanoic acid, would interfere with this process, as it is also nucleophilic. Therefore, a protection strategy is essential. google.com The primary amine would first be protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, which can be removed later in the synthetic sequence. frontiersin.org

Once the amine is protected, the carboxylic acid can be activated. A standard method is the reaction with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. youtube.com The reaction with thionyl chloride itself proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, leading to a chlorosulfite intermediate which is an excellent leaving group. youtube.com

The resulting protected 6-aminohexanoyl chloride is then subjected to nucleophilic attack by dimethylamine. youtube.com This reaction is generally very rapid and exothermic. libretexts.org Two equivalents of dimethylamine are typically used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming dimethylammonium chloride. youtube.com

An alternative pathway for amide formation involves the use of coupling reagents that activate the carboxylic acid in situ, avoiding the need to isolate the highly reactive acyl chloride. Reagents like propylphosphonic anhydride (B1165640) (T3P®) can promote the direct formation of N,N-dialkylamides from carboxylic acids using N,N-dialkylformamides as the amine source. organic-chemistry.org

Role of Intermediates and Transition States

The nucleophilic acyl substitution reaction between the protected 6-aminohexanoyl chloride and dimethylamine proceeds through a well-established addition-elimination mechanism. libretexts.org The reaction is initiated by the nucleophilic attack of the nitrogen atom of dimethylamine on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a high-energy, transient species known as a tetrahedral intermediate . youtube.com In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³, and the oxygen atom carries a negative charge. youtube.comlibretexts.org

This tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen π-bond, and the most stable leaving group is expelled. In this case, the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl). youtube.comyoutube.com The departure of the chloride ion is a key driving force for the reaction.

First Transition State (Addition): This state represents the energy maximum as the N-C bond is forming and the C=O π-bond is breaking.

Second Transition State (Elimination): This state is the energy maximum for the collapse of the tetrahedral intermediate, where the C-Cl bond is breaking and the C=O π-bond is reforming.

Computational studies on similar systems have elucidated the geometries and energetics of these transient species, confirming the two-step nature of the nucleophilic acyl substitution mechanism. youtube.com

Mechanisms of Functional Group Interconversion

The presence of both a primary amine and a tertiary amide allows for a variety of functional group transformations on the this compound scaffold.

Reduction of the Amide Moiety

The tertiary amide group of this compound can be reduced to yield either the corresponding tertiary amine (6-amino-N,N-dimethylhexylamine) or the primary alcohol (6-amino-1-hexanol), depending on the reducing agent and reaction conditions.

Reduction to Amines: Borane (B79455) (BH₃) and its complexes, such as borane-dimethyl sulfide (B99878) (BMS), are highly effective reagents for the reduction of tertiary amides to the corresponding amines. koreascience.kracsgcipr.org The mechanism involves the initial coordination of the Lewis acidic borane to the lone pair of electrons on the carbonyl oxygen, activating the amide towards hydride transfer. acsgcipr.orgtuengr.com A hydride from a second borane molecule then attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the cleavage of the C-O bond, driven by the high affinity of boron for oxygen, ultimately leading to an amine-borane complex which is hydrolyzed during workup to yield the free amine. acsgcipr.orgtuengr.com DFT studies have shown that the reaction proceeds via two transition states, with the rate-determining step being the insertion of the second borane molecule into the C-O bond of the initial adduct. tuengr.com

Reduction to Alcohols: While less common, the reduction of N,N-dimethylamides to alcohols can be achieved under specific conditions. Studies on N,N-dimethylhexanamide have shown that reduction with borane-THF in the presence of a catalytic amount of trimethyl borate (B1201080) can predominantly yield 1-hexanol, especially at lower temperatures (0 °C). koreascience.kr The mechanism for this selective C-N bond cleavage is not fully elucidated but is thought to involve the formation of an alkoxyborane intermediate that influences the reaction pathway. koreascience.kr At higher temperatures, the formation of the amine becomes more favorable. koreascience.kr More recently, samarium(II) iodide (SmI₂) in the presence of an amine and water has been developed as a general method for the highly chemoselective reduction of tertiary amides to alcohols. nih.govacs.orgacs.org This method proceeds via a single electron transfer mechanism, forming a ketyl-type radical intermediate. nih.gov Coordination of the samarium ion to the Lewis basic nitrogen in the subsequent carbinolamine intermediate is proposed to facilitate the selective C-N bond cleavage. nih.govacs.org

Table 1: Influence of Reaction Conditions on the Reduction of N,N-Dimethylhexanamide with Borane

| Temperature (°C) | Reaction Time (h) | Product Ratio (Alcohol/Aldehyde : Amine) |

| 65 | 1 | 22 : 78 |

| 25 | 1 | 65 : 35 |

| 25 | 6 | 22 : 78 |

| 0 | 1 | 66 : 34 |

| 0 | 6 | 90 : 8 |

Data adapted from a study on the reduction of N,N-dimethylhexanamide with borane, highlighting the significant effect of temperature on the product distribution. koreascience.kr

Oxidation Pathways

The this compound molecule presents two main sites for oxidation: the primary amino group and the N,N-dimethylamide moiety.

Oxidation of the Primary Amino Group: Primary aliphatic amines can undergo oxidation through several pathways. Enzymatic oxidation, for instance by cytochrome P450 (CYP) or monoamine oxidase (MAO), can lead to oxidative deamination via a carbinolamine intermediate to form an aldehyde. uomustansiriyah.edu.iq Chemical oxidation can also occur. N-oxidation of primary amines can lead to hydroxylamine (B1172632) and subsequently to nitroso or nitrone derivatives. uomustansiriyah.edu.iq The specific products would depend on the oxidant used and the reaction conditions.

Oxidation of the Amide Moiety: The N,N-dimethylamide group is generally robust towards oxidation. However, under certain conditions, oxidation can occur at the C(sp³)–H bond adjacent to the nitrogen atom. For instance, enzymatic oxidation by trimethylamine (B31210) mono-oxygenase has been shown to oxidize N,N-dialkylhydroxylamines. nih.gov This suggests that if the primary amine were first oxidized to a hydroxylamine, further enzymatic action could be possible.

Nucleophilic Substitution Reactions on the Hexyl Chain

To perform nucleophilic substitution on the hexyl chain, the primary amino group must first be converted into a good leaving group. A common strategy is to convert the amine into a diazonium salt, but this is generally more applicable to aromatic amines. For a primary aliphatic amine, a more practical approach would be to first convert it to an alcohol (via diazotization in aqueous acid, though this can be prone to rearrangements) and then to a halide or sulfonate ester.

Alternatively, a more direct route would start from a precursor where a leaving group is already in place, for example, 6-bromo-N,N-dimethylhexanamide. This bromo-derivative would readily undergo Sₙ2 reactions with a variety of nucleophiles. For instance, reaction with sodium azide (B81097) would yield 6-azido-N,N-dimethylhexanamide, which could then be reduced to the target this compound.

The mechanism of nucleophilic substitution on such a primary alkyl halide would typically be a bimolecular (Sₙ2) process. chegg.com This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is a pentacoordinate species where the nucleophile-carbon bond is forming at the same time as the carbon-bromine bond is breaking. chegg.comyoutube.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the characterization of 6-amino-N,N-dimethylhexanamide, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical shifts, spin-spin couplings, and signal intensities, the connectivity and environment of each atom can be determined.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H₂N-CH ₂- | ~2.7 |

| -CH ₂-CH₂-CH₂-CH₂- | ~1.3-1.7 |

| -CH ₂-C(=O)N(CH₃)₂ | ~2.3 |

| -N(CH ₃)₂ | ~2.9 (singlet) |

Note: These are predicted values based on analogous structures and may differ from experimental data.

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, data from related compounds such as N,N-dimethylhexanamide and 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can provide expected ranges for the carbon signals. nih.govchemicalbook.com The carbonyl carbon of the amide is expected to be the most deshielded, appearing around 174 ppm. The carbons of the N,N-dimethyl groups would resonate at approximately 35-37 ppm. The methylene (B1212753) carbons of the hexyl chain would have distinct signals, with the carbon alpha to the amine group appearing around 42 ppm and the carbon alpha to the carbonyl group around 35 ppm. The remaining methylene carbons are expected in the 25-32 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~174 |

| H₂N-C H₂- | ~42 |

| -C H₂-CH₂-CH₂-CH₂- | ~25-32 |

| -C H₂-C(=O)N(CH₃)₂ | ~35 |

| -N(C H₃)₂ | ~36 |

Note: These are predicted values based on analogous structures and may differ from experimental data.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for the definitive assignment of proton and carbon signals in this compound. A COSY spectrum would reveal the coupling between adjacent protons in the hexyl chain, confirming their connectivity. An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C NMR spectrum. While specific 2D NMR data for this compound is not available, these techniques are standard for the structural elucidation of such molecules.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the tertiary amide would be a strong, sharp peak around 1630-1660 cm⁻¹. C-H stretching vibrations of the alkyl chain and N-methyl groups would be observed in the 2850-2960 cm⁻¹ region. The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1590-1650 |

| Tertiary Amide (R-C(=O)NR'R'') | C=O Stretch | 1630-1660 |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850-2960 |

| N-Methyl (-N(CH₃)₂) | C-H Stretch | 2780-2820 |

Note: These are expected ranges and can be influenced by the molecular environment and sample phase.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₈N₂O), the molecular weight is 158.24 g/mol . biosynth.com In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 159.15. uni.lu The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the dimethylamino group and cleavage along the alkyl chain. A study on the mass spectrometric characterization of N,N-dimethyl amino acids suggests that a common fragmentation pathway involves the loss of H₂O + CO to form an immonium ion. lookchem.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 159.14918 |

| [M+Na]⁺ | 181.13112 |

| [M-H]⁻ | 157.13462 |

Source: PubChemLite. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallography data for this compound is not publicly available, the solid-state structure can be inferred from studies on analogous compounds like N,N-dimethylformamide and various C-terminally amidated peptides. rsc.orgnih.gov In the crystalline state, the amide group (–CON(CH₃)₂) is expected to be planar. This planarity arises from the delocalization of π-electrons across the oxygen, carbon, and nitrogen atoms, which imparts a partial double-bond character to the C–N bond. rsc.org

Table 1: Representative Crystallographic Data for Related Amide Compounds

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| N,N-Dimethylformamide | Monoclinic | P2₁/c | C–H···O | rsc.orgnih.gov |

| H-Val-Gly-NH₂ HCl | Orthorhombic | P2₁2₁2₁ | N–H···O, N–H···Cl | nih.gov |

| H-Ser-Phe-NH₂ HCl | Monoclinic | P2₁ | N–H···O, N–H···Cl | nih.gov |

This table presents data for analogous compounds to illustrate typical solid-state features of amides.

Conformational Preferences and Dynamics

The conformational landscape of this compound in solution is characterized by dynamic equilibria, most notably rotation around the amide C–N bond.

A key feature of N,N-disubstituted amides is the restricted rotation around the amide C–N bond due to its partial double-bond character. montana.edursc.org This phenomenon gives rise to rotational isomers (or rotamers). In the case of this compound, this means the two methyl groups on the nitrogen atom are not equivalent. One methyl group is cis to the carbonyl oxygen, while the other is trans.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying this dynamic process. montana.edugac.edu At room temperature, the rotation around the C–N bond may be fast on the NMR timescale, resulting in a single averaged signal for the two N-methyl groups. However, at lower temperatures, this rotation slows down, and two distinct signals can be observed, corresponding to the cis and trans methyl groups. montana.edu The temperature at which these two signals merge is known as the coalescence temperature, which can be used to calculate the activation energy for the rotational barrier. rsc.orggac.edu For simple N,N-dimethylamides, this barrier is typically in the range of 60-100 kJ/mol. rsc.org

Table 2: Rotational Barriers for Representative N,N-Dimethylamides

| Compound | Solvent | Rotational Barrier (kJ/mol) | Reference |

| N,N-Dimethylformamide | Neat | 87.4 | acs.org |

| N,N-Dimethylacetamide | Deuteriochloroform | ~75 | montana.edugac.edu |

| N,N-Dimethylbenzamide | Deuteriochloroform | 61.5 | rsc.org |

This table provides examples of rotational barriers in similar N,N-dimethylamides, indicating the expected range for this compound.

The substituents on the amide group and the alkyl chain play a crucial role in determining the conformational preferences of this compound.

The long, flexible hexylamino chain (–(CH₂)₅NH₂) introduces a significant number of rotatable bonds, leading to a multitude of possible conformations in solution. libretexts.orgwikipedia.org The conformation of this chain will be governed by a tendency to adopt staggered arrangements to minimize torsional strain. libretexts.org The terminal amino group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, which could favor a folded or bent conformation in certain solvents.

The electronic properties of the substituents attached to the carbonyl group are known to influence the rotational barrier of the amide bond. Electron-withdrawing groups tend to increase the barrier by enhancing the C-N double bond character, while electron-donating groups generally have the opposite effect. rsc.orgnih.gov In this compound, the alkyl chain is an electron-donating group, which might suggest a rotational barrier on the lower end of the typical range for amides. The length of the alkyl chain can also impact the self-assembly and packing of the molecules, particularly in the solid state or in aggregates. acs.orgnih.gov

Computational Chemistry and in Silico Studies

Molecular Modeling and Geometry Optimization

The initial step in the computational analysis of 6-amino-N,N-dimethylhexanamide would involve molecular modeling to determine its most stable three-dimensional structure. This process, known as geometry optimization, utilizes quantum mechanical methods, such as Density Functional Theory (DFT), to find the lowest energy conformation of the molecule.

For a flexible molecule like this compound, with its rotatable single bonds, a conformational search is crucial. This would identify various local energy minima on the potential energy surface. The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and represents the type of data that would be generated from a geometry optimization calculation. The values are hypothetical.

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~ 1.23 Å | |

| C-N (amide) | ~ 1.35 Å | |

| C-N (amine) | ~ 1.47 Å | |

| C-C (alkyl chain) | ~ 1.54 Å | |

| **Bond Angles (°) ** | ||

| O=C-N | ~ 122° | |

| C-N-C (amide) | ~ 118° | |

| C-C-N (amine) | ~ 112° | |

| Dihedral Angles (°) | ||

| H₂N-C-C-C | Variable (trans/gauche) | |

| C-C-C-C | Variable (trans/gauche) |

Quantum Chemical Calculations for Electronic Structure

Once the optimized geometry is obtained, quantum chemical calculations are employed to investigate the electronic structure of this compound. Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO would likely be localized on the primary amine group, being the most electron-rich site, while the LUMO might be centered around the carbonyl group of the amide.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, the following spectra would be of interest:

¹H and ¹³C NMR Spectra: Theoretical calculations can predict the chemical shifts of all hydrogen and carbon atoms in the molecule. These predictions are invaluable for assigning peaks in experimentally obtained NMR spectra.

Infrared (IR) Spectrum: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would allow for the identification of characteristic peaks, such as the N-H stretching of the amine, the C=O stretching of the amide, and the various C-H and C-N vibrations.

Table 2: Predicted Spectroscopic Data (Illustrative) This table is illustrative and represents the type of data that would be generated from spectroscopic prediction calculations. The values are hypothetical.

| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹³C NMR | C=O (amide) | ~ 170-175 ppm |

| CH₂-N (amine) | ~ 40-45 ppm | |

| N-(CH₃)₂ | ~ 35-40 ppm | |

| ¹H NMR | NH₂ (amine) | ~ 1.5-3.0 ppm (broad) |

| N-(CH₃)₂ | ~ 2.8-3.1 ppm (singlet) | |

| -CH₂-C=O | ~ 2.2-2.5 ppm (triplet) | |

| IR | N-H stretch (amine) | ~ 3300-3400 cm⁻¹ |

| C=O stretch (amide) | ~ 1630-1660 cm⁻¹ |

Simulations of Reaction Pathways and Energy Profiles

In silico simulations can be used to model the reaction pathways of this compound. For instance, the synthesis of this compound, likely involving the acylation of a diamine precursor, could be modeled to understand the reaction mechanism and identify the transition states.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Chromatographic Analysis

Pre-column Derivatization Techniques

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatograph. researchgate.net This technique is widely employed due to its flexibility, as the reaction can be conducted under optimal conditions (e.g., time, temperature, pH) without the constraints imposed by the chromatographic system. researchgate.netscribd.com For 6-amino-N,N-dimethylhexanamide, this would involve reacting a sample containing the compound with a derivatizing agent in a vial prior to injection.

A significant advantage of this approach is that any excess reagent or by-products can be removed before analysis, preventing potential interference with the chromatogram. researchgate.netwho.int This method often leads to higher sensitivity because the reaction can be driven to completion. shimadzu.eu However, pre-column derivatization can be more labor-intensive and time-consuming. researchgate.net There is also the possibility of forming multiple derivative products or unstable derivatives, which can complicate quantification. who.int The reaction is typically automated to ensure reproducibility. thermofisher.comactascientific.com

Post-column Derivatization Methodologies

In post-column derivatization (PCD), the analyte is derivatized after separation in the chromatographic column but before it reaches the detector. actascientific.comactascientific.com This is achieved by continuously adding the derivatizing reagent to the column effluent, with the reaction occurring in a mixing tee and a reaction coil. actascientific.comnih.gov

The primary advantage of PCD is its high reproducibility and suitability for automation, as the reaction conditions are consistently maintained by the HPLC system. who.intshimadzu.eu Since the separation occurs before the reaction, the sample matrix has a minimal effect on the derivatization efficiency. shimadzu.eu This makes PCD a robust method for analyzing complex samples. actascientific.com However, a notable drawback is the potential for band broadening, which occurs as the analyte peak travels through the reaction coil, leading to decreased separation efficiency and sensitivity. nih.gov Modern techniques like reaction flow (RF) chromatography aim to minimize this issue by enabling more efficient mixing and reducing or eliminating the need for long reaction loops. nih.govtandfonline.com The choice of reagents is also more restricted compared to pre-column methods, as the reaction must be rapid and compatible with the mobile phase. who.int

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Timing | Before chromatographic separation | After chromatographic separation |

| Advantages | High sensitivity, flexibility in reaction conditions, removal of excess reagent is possible. researchgate.netshimadzu.eu | High reproducibility, suitable for automation, less matrix interference. who.intshimadzu.eu |

| Disadvantages | Can be labor-intensive, potential for multiple or unstable derivatives. who.intresearchgate.net | Potential for band broadening, limited choice of reagents and reaction conditions. who.intnih.gov |

| Typical Application | When maximum sensitivity is required and for GC analysis. | Routine analysis of complex samples where reproducibility is key. shimadzu.eu |

Reagents for Amine and Amide Derivatization

For this compound, derivatization will overwhelmingly target the primary amine group, as the tertiary amide is generally unreactive under typical derivatization conditions. The choice of reagent depends on the analytical technique (HPLC or GC) and the desired detection method (fluorescence, UV, or mass spectrometry).

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC)

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a well-established pre-column derivatization reagent that reacts with primary and secondary amines. waters.comnih.gov The reaction with the primary amine of this compound would proceed in a single step, typically in a borate (B1201080) buffer at an optimal pH, to yield a highly stable and fluorescent urea (B33335) derivative. waters.comnih.govnih.gov The resulting AQC-tagged derivative is readily analyzed by reversed-phase HPLC with fluorescence detection, which provides exceptional sensitivity, or by mass spectrometry (MS), where the tag can enhance ionization efficiency. nih.govpubcompare.airesearchgate.net

The derivatization process is simple and rapid, and the derivatives are stable for several days at room temperature, allowing for batch processing of samples. waters.comnih.gov Excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which does not interfere with the analysis of the derivatized analyte. waters.com

| Parameter | Description |

| Reagent Name | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) |

| Target Functional Group | Primary and secondary amines. waters.com |

| Reaction Product | Highly stable, fluorescent N-aminoquinolyl urea derivative. nih.gov |

| Typical Conditions | Pre-column; Borate or ammonium (B1175870) acetate (B1210297) buffer (pH ~8.5-10.3); Room temperature or mild heat (e.g., 55°C for 10-15 min). waters.comnih.govresearchgate.net |

| Detection Method | HPLC with Fluorescence Detection (Ex: ~250 nm, Em: ~395 nm) or Mass Spectrometry (MS). researchgate.netacademicjournals.orgmdpi.com |

| Advantages | Simple one-step reaction, stable derivatives, high sensitivity. waters.comnih.govnih.gov |

Silylation Reagents (e.g., MTBSTFA)

Silylation is a common derivatization technique, particularly for gas chromatography, that replaces active hydrogen atoms in polar functional groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comgcms.cz This process reduces the polarity and hydrogen-bonding capacity of the analyte, thereby increasing its volatility and thermal stability. gcms.cz

For this compound, a powerful silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would be used. MTBSTFA reacts with the primary amine to form a stable TBDMS derivative. thermofisher.comresearchgate.net These TBDMS derivatives are significantly more stable against hydrolysis than TMS derivatives, making them more robust for GC-MS analysis. sigmaaldrich.comgcms.cz The reaction yields are typically high, and the by-products are volatile and neutral, minimizing chromatographic interference. thermofisher.com While MTBSTFA can also react with primary and secondary amides, the tertiary amide in this compound would remain intact under standard conditions. fraunhofer.dethermofisher.com

| Parameter | Description |

| Reagent Name | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Target Functional Group | Hydroxyls, thiols, carboxylic acids, primary and secondary amines, and amides. thermofisher.comfraunhofer.de |

| Reaction Product | Stable tert-butyldimethylsilyl (TBDMS) derivative. gcms.cz |

| Typical Conditions | Pre-column; Anhydrous conditions, often with a catalyst in a solvent like DMF or pyridine; Heating (e.g., 75°C). sigmaaldrich.comresearchgate.net |

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comfraunhofer.de |

| Advantages | Produces highly stable derivatives, increases volatility for GC, high reaction yields. gcms.czthermofisher.com |

Fluorenylmethoxy Chloroformate (FMOC)

9-Fluorenylmethyl chloroformate (FMOC-Cl) is another widely used pre-column derivatization reagent that reacts with primary and secondary amines to yield highly fluorescent and UV-active derivatives. scribd.comresearchgate.net The reaction with this compound would occur under mild, aqueous alkaline conditions (e.g., borate buffer) and is typically very rapid. scribd.comresearchgate.net

The resulting FMOC-amine derivative is stable and can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.netnih.gov A potential issue with FMOC is interference from the reagent itself and its hydrolysis product (FMOC-OH). researchgate.net However, this can often be managed by chromatographic separation or by using solid-phase extraction techniques to remove excess reagent after the reaction. researchgate.netnih.gov

| Parameter | Description |

| Reagent Name | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) |

| Target Functional Group | Primary and secondary amines. researchgate.net |

| Reaction Product | Highly fluorescent and stable carbamate derivative. scribd.comresearchgate.net |

| Typical Conditions | Pre-column; Aqueous alkaline solution (e.g., borate buffer, pH ~8); Rapid reaction at room temperature. scribd.comresearchgate.net |

| Detection Method | HPLC with Fluorescence Detection (Ex: ~265 nm, Em: ~315 nm) or UV detection. scribd.comnih.gov |

| Advantages | High sensitivity, rapid reaction under mild conditions. shimadzu.euresearchgate.net |

ortho-Phthalaldehyde (OPA)

Derivatization with ortho-Phthalaldehyde (OPA) is a widely utilized method for the sensitive detection of primary amines, such as the one present in this compound. The reaction, which occurs rapidly at room temperature in an alkaline medium, requires the presence of a thiol-containing reagent. diva-portal.orgoup.com The primary amine of this compound reacts with OPA and a thiol (e.g., 3-mercaptopropionic acid or N-acetyl-L-cysteine) to form a highly fluorescent 1-alkylthio-2-substituted isoindole derivative. elte.huatamanchemicals.com This product can be readily detected and quantified using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence or UV detection. atamanchemicals.comnih.govjascoinc.com

The reaction mechanism involves the nucleophilic attack of the primary amine on one of the aldehyde groups of OPA, followed by the reaction with the thiol and subsequent cyclization to form the stable, fluorescent isoindole ring system. diva-portal.org It is a significant advantage that the OPA reagent itself is not fluorescent and does not interfere with the detection of the derivatized product. oup.com

Research has shown that primary amines with the general structure R-CH₂-NH₂, which is characteristic of this compound, may form more than one OPA derivative. nih.govresearchgate.net An initially formed species can transform into a more stable isoindole structure, which may sometimes incorporate an additional OPA molecule. nih.gov

Optimization of Derivatization Conditions

To ensure accurate and reproducible quantification of this compound using OPA, optimization of the derivatization conditions is critical. Key parameters that influence the reaction yield, speed, and stability of the resulting derivative have been extensively studied for various primary amines. nih.govacs.org

Key Parameters for OPA Derivatization Optimization

| Parameter | Optimal Condition | Rationale and Findings | Source |

| pH | 9.0 - 11.0 (typically ~9.9-10.4) | The reaction requires a basic medium to facilitate the nucleophilic attack. Borate buffer is commonly used to maintain the optimal pH. A pH of 10.4 has been shown to be significantly better than lower pH values. | oup.comresearchgate.net |

| Thiol Reagent | N-acetyl-L-cysteine (NAC), 3-mercaptopropionic acid (MPA), Ethanethiol (ET) | The choice of thiol affects the stability and fluorescence yield of the derivative. NAC and MPA derivatives are often more stable than those formed with 2-mercaptoethanol (B42355) (MCE). OPA-ET derivatives have shown the highest signal response in some studies. | oup.comnih.govnih.gov |

| Reagent Ratio | Excess of OPA/thiol reagent | A molar excess of the derivatizing agents drives the reaction to completion. Increasing the mole ratio of the thiol additive to OPA (e.g., from 1:3 to 1:50) can significantly increase the stability of the resulting derivatives. | diva-portal.orgnih.gov |

| Reaction Time | Generally rapid (< 1-2 min) | The derivatization reaction is typically very fast. researchgate.netnih.gov However, due to the potential instability of the products, the time between derivatization and injection must be controlled and kept consistent. researchgate.net | |

| Temperature | Ambient | The reaction proceeds efficiently at room temperature. Controlling the detector temperature (e.g., at 15 °C) can improve sensitivity. | oup.comresearchgate.net |

| Detection Wavelength | Excitation (λex): ~330-340 nm; Emission (λem): ~450-470 nm | These wavelengths provide optimal fluorescence detection for the isoindole derivatives. nih.govacs.org Alternative wavelengths (e.g., λex = 230 nm) may be preferable for very low concentrations. andrews.edu |

Stability of Derivatized Products

A significant drawback of the OPA derivatization method is the limited stability of the fluorescent isoindole products. nih.govresearchgate.net The derivatives of many primary amines are known to degrade over time, which can compromise the accuracy and reproducibility of analytical methods. nih.govacs.org This instability is a critical consideration for the analysis of this compound.

The degradation of OPA derivatives can occur through hydrolysis in aqueous solutions or via an attack by excess OPA reagent. researchgate.net For amines containing the NH₂-CH₂-R moiety, like this compound, an initial derivative can transform into other species over time. nih.gov

Several strategies have been developed to enhance the stability of the derivatized products:

Choice of Thiol: Using N-acetyl-L-cysteine (NAC) as the thiol reagent can lead to more stable derivatives compared to other thiols. nih.govnih.gov

Reagent Concentration: Increasing the molar ratio of the thiol to OPA (e.g., to 50:1) has been proven to increase the stability of derivatives and reduce the formation of multiple derivative species. nih.govresearchgate.net

Automation: Automated pre-column derivatization, where the reaction is performed immediately prior to injection onto the HPLC column, is an effective strategy to circumvent issues related to product instability. nih.govjascoinc.com

Additives: The use of additives such as methyl-β-cyclodextrin (MBCD) has been shown to stabilize OPA derivatives by forming inclusion complexes, allowing them to be stable for longer periods at reduced temperatures. nih.gov

Acidification: Adding an acid like acetic acid after the derivatization reaction can help stabilize the products before injection. diva-portal.org

Derivatization for Modification and Functionalization

Beyond its use in analytical chemistry, derivatization can be employed to synthetically modify the structure of this compound, altering its physical and chemical properties. The presence of two distinct functional groups allows for selective chemical transformations.

Selective Functionalization at the Amino Group

The primary amino group is the more nucleophilic and reactive site in the this compound molecule compared to the sterically hindered and resonance-stabilized tertiary amide. This difference in reactivity allows for a high degree of selectivity in functionalization reactions. Standard amine protection and modification chemistries can be applied with a high expectation of selectivity.

Common Selective Functionalization Reactions at the Amino Group

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Acid chlorides (R-COCl), Anhydrides ((RCO)₂O) | Secondary Amide |

| Sulfonylation | Sulfonyl chlorides (R-SO₂Cl) | Sulfonamide |

| Carbamoylation | Isocyanates (R-NCO), Chloroformates (R-O-COCl) | Urea, Carbamate |

| Reductive Amination | Aldehydes (R-CHO) or Ketones (R₂C=O) with a reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| Alkylation | Alkyl halides (R-X) | Secondary or Tertiary Amine, Quaternary Ammonium Salt |

A one-pot protocol for the N-deacetylation and subsequent functionalization of aminosugars has been developed, which could be conceptually applied here. d-nb.info This involves activating an amide, but the principles of subsequent amine functionalization in the presence of other groups are relevant. d-nb.info

Modifications of the Amide Moiety

The N,N-dimethylamide moiety is significantly less reactive than the primary amine. Its modification requires harsher conditions or specific catalytic activation, as the C-N bond is stabilized by resonance.

Recent advances in synthetic chemistry have provided methods for the activation and functionalization of amides that could potentially be applied to this compound, provided the primary amine is suitably protected.

Reductive Functionalization: Tertiary amides can be activated by hydrosilylation using an iridium catalyst, followed by the addition of a nucleophile. frontiersin.org This approach converts the amide carbonyl into a functionalized amine. Another method involves activation with triflic anhydride (B1165640) (Tf₂O) to form a highly electrophilic O-triflyliminium triflate intermediate, which can then react with various nucleophiles. frontiersin.org

Catalytic Functionalization: Molybdenum(VI) complexes have been developed as catalysts for the site-selective modification of amides under mild conditions. nih.govnih.govresearchgate.net These catalysts can promote cyclodehydration reactions to install heterocycles, effectively transforming the amide group. nih.govnih.gov

Reagent Behavior of N,N-Dimethylamides: Studies on N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) show that under certain catalytic conditions (e.g., using copper or silver catalysts with peroxides), these amides can act as a source of various chemical fragments. mdpi.com This indicates that the C-N and C=O bonds within the N,N-dimethylamide group of this compound could be cleaved and functionalized under specific, targeted reaction conditions.

Advanced Analytical Techniques for Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 6-amino-N,N-dimethylhexanamide. Given the compound's polar nature, due to the primary amine and amide functionalities, reversed-phase (RP) HPLC is a common approach.

Pre-column derivatization is frequently employed to enhance detection and improve chromatographic retention. A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to form highly fluorescent, stable derivatives. nih.govspringernature.com This allows for sensitive fluorescence detection. Another option is the use of o-phthalaldehyde (B127526) (OPA), although it is specific for primary amines. ajevonline.orghitachi-hightech.com The choice of column is critical, with C18 columns being prevalent for separating these derivatives.

Table 1: Illustrative HPLC Parameters for Amino Compound Analysis with AQC Derivatization

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters AccQ-Tag column) | waters.com |

| Mobile Phase A | Acetate-phosphate buffer | waters.com |

| Mobile Phase B | Acetonitrile or Methanol | waters.com |

| Gradient | Optimized gradient from A to B | waters.com |

| Flow Rate | ~1.0 mL/min | waters.com |

| Detector | Fluorescence Detector (Ex: 250 nm, Em: 395 nm) | springernature.comhitachi-hightech.com |

| Derivatization | Pre-column with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced specificity and sensitivity, HPLC is often coupled with mass spectrometry (MS). LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the definitive identification and quantification of this compound, even in complex matrices. nih.gov

Analysis can be performed with or without derivatization. Direct analysis of the underivatized compound is possible, typically using a hydrophilic interaction chromatography (HILIC) or a specialized amino acid column. researchgate.netnih.gov Ionization is usually achieved by electrospray ionization (ESI) in positive mode, which readily protonates the amino group of the analyte. researchgate.net For quantitative studies, multiple reaction monitoring (MRM) is used, providing excellent selectivity and low detection limits by monitoring a specific precursor ion to product ion transition. nih.gov

Derivatization with reagents like AQC can also be used in LC-MS to improve chromatographic properties and ionization efficiency. nih.govwaters.com

Table 2: Typical LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | HILIC or Reversed-Phase (with or without derivatization) | nih.govnih.gov |

| Column | Intrada Amino Acid column or similar | nih.gov |

| Mobile Phase | Acetonitrile/water with modifiers like ammonium (B1175870) formate (B1220265) or formic acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ for the specific compound | researchgate.net |

| Product Ion (m/z) | Specific fragments generated from the precursor ion | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups, which can cause poor peak shape and interaction with the GC column. vt.edu

Therefore, derivatization is essential to increase volatility and improve thermal stability. Common derivatization procedures for amines include silylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA) or acylation. vt.eduresearchgate.net After derivatization, the analyte can be separated on a non-polar or medium-polarity capillary column and detected by a mass spectrometer. GC-MS provides high chromatographic resolution and generates characteristic mass spectra that are useful for structural confirmation. nih.govbaua.de

Table 3: General GC-MS Derivatization and Analysis Approach for Amines

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | Silylating agents (e.g., MTBSTFA) or Acylating agents (e.g., Propyl chloroformate) | vt.edu |

| Reaction Conditions | Anhydrous, optimized temperature and time | researchgate.net |

| GC Column | Fused-silica capillary column (e.g., DB-5ms, DB-WAX) | researchgate.netnih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split/Splitless | baua.de |

| Detection | Mass Spectrometer (Electron Ionization - EI) | nih.gov |

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. tandfonline.com It is a high-efficiency separation technique that requires minimal sample volume. nih.gov For the analysis of this compound, which is cationic at low pH, capillary zone electrophoresis (CZE) is the most suitable mode. tandfonline.comnih.gov

Detection can be achieved directly by UV absorbance, although sensitivity may be limited. nih.gov To enhance sensitivity, indirect UV detection or coupling CE with mass spectrometry (CE-MS) can be employed. nih.govspringernature.com CE-MS combines the high separation efficiency of CE with the sensitive and selective detection of MS, making it a powerful tool for analyzing charged analytes in complex mixtures. nih.govcreative-proteomics.com Derivatization with fluorescent tags can also be used to enable highly sensitive laser-induced fluorescence (LIF) detection. creative-proteomics.com

Table 4: Capillary Electrophoresis Conditions for Amino Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Separation Mode | Capillary Zone Electrophoresis (CZE) | tandfonline.com |

| Capillary | Fused-silica capillary | nih.gov |

| Background Electrolyte | Low pH buffer (e.g., phosphate (B84403) or formate buffer) to ensure positive charge | nih.govspringernature.com |

| Voltage | 15-30 kV | tandfonline.com |

| Detection | UV, Indirect UV, or Mass Spectrometry (CE-MS) | nih.govnih.gov |

Amino Acid Analyzer Methodologies

Dedicated amino acid analyzers offer a classic and reliable approach for quantification. These systems are typically based on ion-exchange chromatography followed by post-column derivatization. hitachi-hightech.comtaylorfrancis.com The sample is injected onto a cation-exchange column, and amino compounds are separated using a series of buffers with increasing pH and/or ionic strength. taylorfrancis.com

After separation, the column effluent is mixed with a derivatizing reagent. The most common reagent is ninhydrin (B49086), which reacts with primary and secondary amines to form a colored compound detected photometrically at 570 nm (for primary amines) and 440 nm (for secondary amines). taylorfrancis.com However, ninhydrin does not react with tertiary amines like the N,N-dimethylamino group in the target compound, though it will react with the primary 6-amino group. An alternative reagent, o-phthalaldehyde (OPA), is sometimes used for fluorescence detection but is specific to primary amines. ajevonline.orgetconanalytical.com Therefore, while an amino acid analyzer can detect the compound via its primary amine, it cannot be used to analyze for the tertiary amine functionality specifically and may not be the ideal tool for differentiating it from other primary amines.

Table 5: Principles of Amino Acid Analyzer Operation

| Parameter | Principle | Reference |

|---|---|---|

| Separation | Cation-exchange chromatography | taylorfrancis.com |

| Elution | Stepwise gradient of buffers with increasing pH and ionic strength | taylorfrancis.com |

| Derivatization | Post-column reaction with ninhydrin | hitachi-hightech.com |

| Detection | Photometric detection at 570 nm and 440 nm | taylorfrancis.com |

Method Validation and Quantitative Analysis

For any quantitative application, the chosen analytical method must be thoroughly validated to ensure its reliability. Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. Key validation parameters, as often recommended by guidelines from the International Conference on Harmonisation (ICH), include:

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a correlation coefficient (r²) greater than 0.99. nih.gov

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

A study validating an LC-MS/MS method for amino acids reported excellent linearity (r² > 0.99) and precision for quantitative analysis. nih.gov Similarly, a validated GC-MS/MS method for related dimethylated compounds demonstrated precision with RSD values between 0.9-2.5% and achieved an LOQ of 0.018 ppm. nih.gov

Table 6: Example Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | nih.gov |

| Accuracy (% Recovery) | 80 - 120% | nih.gov |

| Precision (% RSD) | < 15% (lower for lower concentrations) | waters.comnih.gov |

| Specificity | No interference at the retention time of the analyte | nih.gov |

| LOD/LOQ | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) | nih.gov |

Role in Complex Molecular Synthesis and As Chemical Intermediates

Building Block for Specialty Chemicals

As a bifunctional molecule, 6-amino-N,N-dimethylhexanamide can serve as a foundational unit in the creation of specialty chemicals. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and Schiff base formation, allowing for the attachment of various molecular fragments. The N,N-dimethylamide group, while less reactive, contributes to the polarity and solvent-solute interactions of the resulting molecule.

This dual functionality is particularly useful in the synthesis of specialty surfactants and other performance chemicals. For instance, the amine group can be reacted with fatty acids to create amphiphilic molecules with a polar head (the amide and derivatized amine) and a nonpolar tail. The N,N-dimethylamide component can enhance the solubility of these surfactants in polar organic solvents.

Precursor in Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, molecules containing the 6-aminohexanoic acid (also known as ε-aminocaproic acid or EACA) framework are of significant interest. nih.govmdpi.com 6-aminohexanoic acid itself is an active pharmaceutical ingredient (API) used as an antifibrinolytic agent. nih.gov Derivatives of 6-aminohexanoic acid are employed as intermediates in the synthesis of more complex drug molecules.

The synthesis of peptide derivatives of ε-aminocaproic acid has been a subject of study for developing plasmin inhibitors. nih.govnih.gov For example, peptide sequences with an affinity for plasmin have been synthesized using a solid-phase approach where 6-aminohexanoic acid is a key component. nih.gov this compound could potentially serve as a precursor in such syntheses, with the N,N-dimethylamide group offering a stable, polar handle while the amine group participates in peptide bond formation. The synthesis of active pharmaceutical ingredients often involves the use of intermediates that can be purified to a high degree, and derivatives of 6-aminohexanoic acid have been developed for this purpose. google.com

Intermediate for Biologically Active Molecules

The 6-aminohexanoic acid backbone is frequently used as a flexible linker or spacer in the design of biologically active molecules. nih.govmdpi.com This is due to its hydrophobic and flexible nature, which can be advantageous for optimizing the binding of a molecule to its biological target. mdpi.com By incorporating this spacer, different functional domains of a larger molecule can be positioned at an optimal distance and orientation for biological activity.

Derivatives of 6-aminohexanoic acid, including its amides, have been investigated for their potential to enhance the transdermal penetration of drugs. silverfernchemical.com In the synthesis of novel peptides, 6-aminohexanoic acid has been substituted for amino acids like leucine (B10760876) to improve the selectivity and reduce the toxicity of antimicrobial peptides. nih.gov For instance, replacing leucine with 6-aminohexanoic acid in the antimicrobial peptide melittin (B549807) resulted in analogs with improved cell selectivity and antibiofilm activity against drug-resistant bacteria. nih.gov The N,N-dimethylamide functionality of this compound would add another dimension of chemical properties to such biologically active molecules.

Applications in Polymer Chemistry (as Monomer/Building Block)

6-aminohexanoic acid is a well-known monomer for the production of nylon-6, a polyamide polymer. nih.govmdpi.com The polymerization occurs through the formation of amide bonds between the amino group of one monomer and the carboxylic acid group of another.

While the N,N-dimethylamide group of this compound is not typically involved in polymerization reactions in the same way a carboxylic acid is, the primary amine group can still participate in polymerization. This would lead to the formation of a polyamide with pendant N,N-dimethylamide groups along the polymer chain. These pendant groups would significantly alter the properties of the resulting polymer, likely increasing its polarity, hydrophilicity, and solubility in polar solvents compared to traditional polyamides like nylon-6. Such modified polymers could find applications as specialty engineering plastics, fibers with enhanced dyeability, or as materials for biomedical applications where modified surface properties are desired.

Role as a Solvent in Chemical Formulations

The N,N-dimethylamide functional group is characteristic of several well-known polar aprotic solvents, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). These solvents are valued for their ability to dissolve a wide range of organic and inorganic compounds.

Interactive Data Table: Comparison of Solvent Properties

| Property | N,N-Dimethylformamide (DMF) | Inferred Properties for this compound |

| Molar Mass ( g/mol ) | 73.09 | Higher (due to longer alkyl chain) |

| Boiling Point (°C) | 153 | Higher |

| Density (g/cm³) | 0.944 (at 25 °C) | Likely similar or slightly lower |

| Dipole Moment (D) | 3.82 | High, polar |

| Dielectric Constant | 36.7 | High, polar |

Note: The properties for this compound are inferred based on the general properties of N,N-dimethylamides and the presence of a longer alkyl chain and a primary amine group.

N,N-dimethylamides of fatty acids are used as solvents in agrochemical formulations, such as those for herbicides, insecticides, and fungicides. silverfernchemical.com They are effective at dissolving active ingredients and can improve their solubility and bioavailability. silverfernchemical.com For example, N,N-dimethylamides of C8-C10 fatty acids are used as non-water miscible solvents with excellent solvent power and anti-crystallization properties. silverfernchemical.com

Given its structure, this compound could potentially serve a similar role in agrochemical formulations. Its polarity would aid in dissolving a range of active ingredients, and the long alkyl chain could contribute to its effectiveness as a solvent for less polar compounds. The primary amine group might also interact with certain active ingredients or other components of the formulation, potentially offering unique formulation properties. The use of polar amides in pesticide formulations is an area of ongoing research and development. google.com

Environmental Transformation and Fate

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-living environmental factors. For 6-amino-N,N-dimethylhexanamide, the key abiotic degradation pathways are expected to be photochemical transformations and hydrolysis.

Photochemical transformation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The amide and amine functional groups in this compound are the likely sites for such reactions.

Studies on simple amides, such as N,N-dimethylformamide (DMF), have shown that photodissociation can occur upon UV excitation. rsc.org The primary dissociation pathways for DMF involve the cleavage of the N-CO (amide) bond or an N-CH3 bond. rsc.org For larger aliphatic polyamides, Norrish type I and type II reactions are considered significant photodegradation mechanisms. libretexts.org These reactions involve the cleavage of the C-C or C-N bonds adjacent to the carbonyl group, leading to the formation of radical species. libretexts.org While direct photolysis of this compound in water is not expected to be a significant degradation process due to a lack of chromophores that absorb sunlight, indirect photolysis mediated by photochemically produced reactive species like hydroxyl radicals (•OH) could contribute to its transformation. inchem.org

The primary amine group can also be susceptible to photo-oxidation, potentially leading to the formation of various nitrogenous products. The photocatalytic degradation of methylamine (B109427) and dimethylamine (B145610), for instance, has been shown to proceed via demethylation and oxidation to ammonium (B1175870), nitrite, and finally nitrate. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide linkage in this compound is susceptible to hydrolysis, although generally, amides are relatively stable under neutral environmental pH conditions. libretexts.org